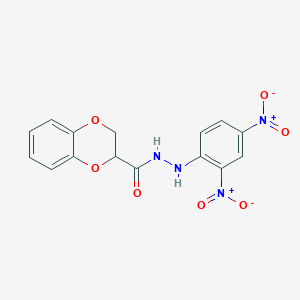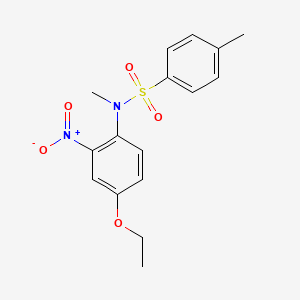![molecular formula C18H21N3O3 B12477583 N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide](/img/structure/B12477583.png)
N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzamide core substituted with a phenylcarbamoyl group and a methoxypropyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-methoxypropylamine with 2-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropionic acid, while reduction of a nitro group can produce aniline derivatives .
科学的研究の応用
N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on cell surfaces .
類似化合物との比較
Similar Compounds
N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides: These compounds are selective inhibitors of Lck, a protein tyrosine kinase.
Pyridinium salts: Known for their diverse applications in pharmaceuticals and materials science.
Uniqueness
N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxypropyl chain and phenylcarbamoyl group contribute to its versatility in various applications.
特性
分子式 |
C18H21N3O3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-2-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H21N3O3/c1-24-13-7-12-19-17(22)15-10-5-6-11-16(15)21-18(23)20-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,22)(H2,20,21,23) |
InChIキー |
GACXICKMGXJAOH-UHFFFAOYSA-N |
正規SMILES |
COCCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477514.png)
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12477519.png)
![N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12477521.png)

![2-ethoxy-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B12477533.png)
![4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide](/img/structure/B12477535.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B12477538.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12477540.png)

![1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid](/img/structure/B12477553.png)
![ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12477559.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]alaninamide](/img/structure/B12477572.png)
![3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477575.png)
![2-(4-methylphenoxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12477578.png)
